molecular formula C25H19FN2O4 B2475750 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide CAS No. 1114835-56-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide

Cat. No.: B2475750
CAS No.: 1114835-56-1
M. Wt: 430.435
InChI Key: CSHTWXIHLZYRAM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide (CAS 1114835-56-1) is a synthetic organic compound with a molecular formula of C25H19FN2O4 and a molecular weight of 430.43 g/mol . This complex molecule is built on a multifunctional architecture, incorporating a 2,3-dihydro-1,4-benzodioxin moiety, a scaffold recognized in medicinal chemistry for its diverse biological activities and its role as a versatile template in drug discovery . This core structure is linked via an acetamide group to a 6-fluoro-2-phenylquinoline unit, a heterocyclic system that often contributes to significant pharmacological properties. The specific mechanism of action and primary research applications for this exact compound are an active area of scientific exploration, building on the known profiles of its constituent parts. Compounds featuring the 1,4-benzodioxane structure have been extensively investigated and reported in scientific literature as agonists and antagonists for various receptor subtypes, as well as potential antitumor and antibacterial agents . This makes this compound a valuable chemical entity for researchers in drug discovery and development, particularly for screening against novel biological targets. This product is offered with a high purity level of 95%+ and is available in various quantities to suit different research needs . It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the available safety data sheets and handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-fluoro-2-phenylquinolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c26-17-6-8-20-19(12-17)23(14-21(28-20)16-4-2-1-3-5-16)32-15-25(29)27-18-7-9-22-24(13-18)31-11-10-30-22/h1-9,12-14H,10-11,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHTWXIHLZYRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC(=NC4=C3C=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological assays, and potential therapeutic applications.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various sulfonyl chlorides and bromoacetyl derivatives. The general synthetic route includes:

  • Formation of Sulfonamide Derivative : The initial step involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
  • Acetamide Formation : This sulfonamide is then reacted with bromo-N-(un/substituted phenyl)acetamides in a polar aprotic solvent like DMF to form the final product.

Enzyme Inhibition Studies

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Key findings from various research articles include:

  • Acetylcholinesterase Inhibition : The compound has shown promising results as an acetylcholinesterase inhibitor, which is crucial for treating Alzheimer's disease (AD). The inhibition constants (IC50 values) were determined through enzyme assays.
  • α-Glucosidase Inhibition : It also demonstrated significant inhibition against α-glucosidase, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM). The mechanism of action involves competitive inhibition, which can be beneficial in controlling postprandial blood glucose levels.

Antimicrobial Activity

In addition to enzyme inhibition, the compound exhibits notable antimicrobial properties. Studies indicate that:

  • Antibacterial and Antifungal Effects : Compounds derived from the benzodioxin scaffold have been tested against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal pathogens (e.g., Candida albicans), showing effective growth inhibition at certain concentrations.

Case Studies and Research Findings

Several case studies have documented the biological activity of related compounds:

StudyCompound TestedBiological ActivityKey Findings
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase InhibitionIC50 = 0.25 µM
Various sulfonamidesα-Glucosidase InhibitionIC50 values ranging from 0.5 to 5 µM
Benzodioxane derivativesAntimicrobial ActivityEffective against E. coli with MIC = 32 µg/mL

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest:

  • Absorption and Distribution : The compound exhibits favorable membrane permeability and bioavailability.
  • Metabolism : Initial metabolic studies indicate that it undergoes phase I metabolism primarily via cytochrome P450 enzymes.
  • Toxicological Assessment : Toxicity studies are ongoing to determine safe dosage ranges and identify any potential side effects.

Comparison with Similar Compounds

Key Trends in Substituent Effects

Fluorine Substitution: Fluorine at the quinoline 6-position (as in the target compound and analogs) enhances electronegativity, improving binding to hydrophobic enzyme pockets (e.g., kinases, cytochrome P450) . In sulfonamide derivatives, fluorine increases metabolic resistance, reducing rapid clearance .

Benzodioxin Role :

  • The 2,3-dihydro-1,4-benzodioxin moiety contributes to conformational rigidity, improving target specificity and reducing off-target effects .

Acetamide Linker :

  • Derivatives with ether or sulfonamide linkers (e.g., ) show varied bioactivity profiles. Ether-linked compounds (like the target) often exhibit better CNS penetration due to reduced polarity .

Pharmacological Potential

  • Anticancer Activity: Fluorinated quinoline derivatives (e.g., ) demonstrate potent inhibition of topoisomerases and receptor tyrosine kinases, suggesting the target compound may share similar mechanisms .
  • Neuroprotective Effects : Benzodioxin-containing analogs show promise in mitigating oxidative stress in neurodegenerative models, likely via Nrf2 pathway activation .
  • Anti-Diabetic Applications : While the target compound lacks direct evidence, sulfonamide-linked benzodioxin derivatives () highlight the scaffold’s versatility in metabolic disease research .

Preparation Methods

Benzodioxin Amine Preparation

The benzodioxin amine precursor is synthesized via nitration followed by reduction:

  • Nitration of 1,4-benzodioxin : Using fuming HNO₃ in H₂SO₄ at 0–5°C yields 6-nitro-1,4-benzodioxin.
  • Catalytic hydrogenation : Pd/C-mediated reduction in ethanol under H₂ (1 atm) converts the nitro group to an amine (90% yield).

Acetylation of Benzodioxin Amine

The amine is acetylated using acetic anhydride under mild conditions:

  • Reaction : Benzodioxin-6-amine (1 eq) + Ac₂O (1.2 eq) in CH₂Cl₂, stirred at 25°C for 4 h.
  • Workup : Quenched with NaHCO₃, extracted with EtOAc, and purified via silica chromatography (hexane:EtOAc = 3:1).
  • Yield : 92%.

Synthesis of 6-Fluoro-2-phenylquinolin-4-ol

Gould-Jacobs Cyclization

The quinoline core is constructed via cyclization of an aniline derivative:

  • Condensation : 4-Fluoroaniline reacts with ethyl benzoylacetate in polyphosphoric acid (PPA) at 120°C for 6 h.
  • Cyclodehydration : Forms 6-fluoro-2-phenylquinolin-4-ol after alkaline workup (HCl/EtOH).
  • Yield : 68%.

Etherification via Nucleophilic Substitution

Synthesis of 2-Bromoacetamide Intermediate

Reaction :

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide (1 eq) + 1,2-dibromoethane (1.5 eq) in DMF with NaH (2 eq) at 0°C → RT, 3 h.
    Purification : Column chromatography (hexane:EtOAc = 4:1).
    Yield : 85%.

Coupling with Quinolin-4-ol

Optimized Conditions :

Parameter Value
Solvent Anhydrous DMF
Base NaH (2.2 eq)
Temperature 0°C → RT
Reaction Time 4 h
Workup Aqueous NH₄Cl, EtOAc extraction
Purification Biotage® (EtOAc:hexane = 1:1)
Yield 78%

Mechanism : Deprotonation of quinolin-4-ol by NaH generates a potent nucleophile, which displaces bromide from 2-bromoacetamide.

Alternative Synthetic Routes

Mitsunobu Etherification

Advantages : Avoids harsh bases; suitable for acid-sensitive substrates.
Procedure :

  • Quinolin-4-ol (1 eq) + 2-hydroxyacetamide (1.2 eq) + PPh₃ (1.5 eq) + DIAD (1.5 eq) in THF, 12 h.
    Yield : 65% (lower due to steric hindrance).

Ullmann Coupling

Catalytic System : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃ in DMSO at 110°C.
Yield : 70% (requires extended reaction time: 24 h).

Critical Analysis of Methodologies

Yield Comparison

Method Yield (%) Purity (%) Scalability
NaH-mediated Sₙ2 78 98 High
Mitsunobu 65 95 Moderate
Ullmann 70 97 Low

Solvent Optimization

DMF vs. THF :

  • DMF increases reaction rate (ε = 36.7 vs. THF’s 7.5) but complicates purification.
  • THF preferred for Mitsunobu due to better reagent solubility.

Scalability and Industrial Considerations

Cost Analysis

Component NaH Route Cost ($/kg) Mitsunobu Route Cost ($/kg)
Quinolin-4-ol 120 120
2-Bromoacetamide 90 -
DIAD - 450
Total 210 570

Environmental Impact

E-factor :

  • NaH route: 18 (kg waste/kg product)
  • Mitsunobu: 42 (due to phosphine oxide byproducts)

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Quinoline Core FormationAniline derivative, ketone, H2SO4, 80°C60–75
Acetamide Coupling2-Bromoacetamide, LiH, DMF, 25°C43–50

How is structural characterization performed for this compound?

Standard analytical techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., fluorine and phenyl groups in ¹H/¹³C NMR) .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : To resolve stereochemical ambiguities (e.g., benzodioxin orientation) .

Advanced Research Questions

What strategies address contradictory biological activity data across studies?

Contradictions may arise from assay conditions or structural analogs. Methodological approaches include:

  • Comparative Analysis : Test the compound alongside analogs (e.g., varying substituents like chloro vs. methoxy groups) under standardized conditions .
  • Mechanistic Profiling : Use enzyme inhibition assays (e.g., α-glucosidase IC50 determination) with rigorous controls (e.g., substrate concentration, pH) .
  • Computational Modeling : Molecular docking to predict binding affinities and identify critical interactions (e.g., fluorophenyl group’s role in target binding) .

Q. Table 2: Example IC50 Values from Enzyme Assays

Compound VariantIC50 (µM)Assay ConditionsReference
Parent Compound0.15 ± 0.02pH 6.8, 37°C
Chloro-Substituted Analog0.42 ± 0.05pH 6.8, 37°C

How do substituents influence physicochemical properties and bioactivity?

Substituent effects can be systematically evaluated:

  • Lipophilicity : LogP measurements via HPLC to assess membrane permeability .
  • Solubility : Shake-flask method in buffers (pH 1–7.4) to correlate with bioavailability .
  • Bioactivity : SAR studies comparing analogs (e.g., 4-ethylphenyl vs. 3,4-dimethoxyphenyl groups) in cellular assays .

Q. Key Findings :

  • Fluorine atoms enhance metabolic stability but reduce solubility .
  • Bulky substituents (e.g., ethylphenyl) improve target selectivity but may lower synthetic yields .

What computational tools are recommended for reaction pathway design?

Advanced methods include:

  • Quantum Chemical Calculations : To model transition states and optimize reaction conditions (e.g., solvent selection) .
  • Machine Learning : Predictive models trained on reaction databases to propose novel synthetic routes .
  • In Silico Screening : Virtual libraries to prioritize analogs with desirable ADMET profiles .

Methodological Considerations

How to resolve low yields in the final coupling step?

  • Troubleshooting Steps :
    • Verify stoichiometry (excess 2-bromoacetamide may improve conversion) .
    • Switch bases (e.g., Na2CO3 instead of LiH for milder conditions) .
    • Use microwave-assisted synthesis to reduce reaction time .

What assays are suitable for evaluating anticancer potential?

  • In Vitro :
    • MTT assay for cytotoxicity (IC50 determination) .
    • Apoptosis markers (e.g., caspase-3 activation) via flow cytometry .
  • In Vivo : Xenograft models with pharmacokinetic profiling (e.g., plasma half-life) .

Data Interpretation and Validation

  • Contradictory Results : Replicate experiments using identical batches and controls. Cross-validate with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Structural Confirmation : Always correlate spectral data (NMR, MS) with computational predictions to avoid misassignment .

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